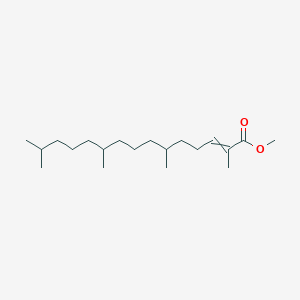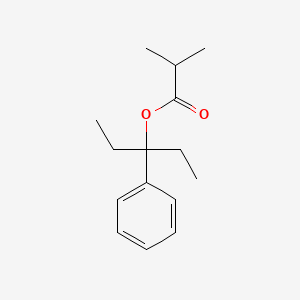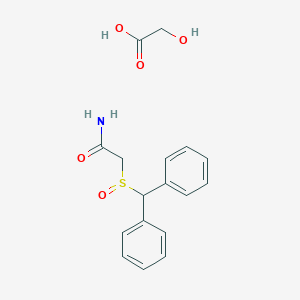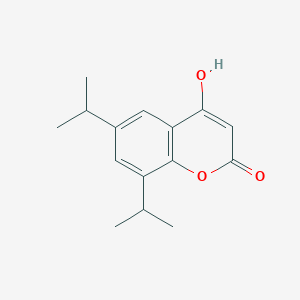
4-Hydroxy-6,8-di(propan-2-yl)-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6,8-di(propan-2-yl)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6,8-di(propan-2-yl)-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and ketones.
Condensation Reaction: A condensation reaction is carried out between the phenol and ketone under acidic or basic conditions to form the benzopyran ring.
Hydroxylation: The hydroxyl group is introduced at the 4-position through a hydroxylation reaction using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, and advanced purification techniques such as recrystallization or chromatography are employed.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-6,8-di(propan-2-yl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the benzopyran ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzopyran ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6,8-di(propan-2-yl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2H-1-benzopyran-2-one: Lacks the isopropyl groups at the 6 and 8 positions.
6,8-Di(propan-2-yl)-2H-1-benzopyran-2-one: Lacks the hydroxyl group at the 4-position.
4-Hydroxy-6,8-dimethyl-2H-1-benzopyran-2-one: Has methyl groups instead of isopropyl groups.
Uniqueness
4-Hydroxy-6,8-di(propan-2-yl)-2H-1-benzopyran-2-one is unique due to the presence of both hydroxyl and isopropyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
799262-07-0 |
|---|---|
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
4-hydroxy-6,8-di(propan-2-yl)chromen-2-one |
InChI |
InChI=1S/C15H18O3/c1-8(2)10-5-11(9(3)4)15-12(6-10)13(16)7-14(17)18-15/h5-9,16H,1-4H3 |
Clé InChI |
MQHRSWPKMHEKNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C(=C1)C(C)C)OC(=O)C=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14230351.png)

![acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol](/img/structure/B14230359.png)
![1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone](/img/structure/B14230361.png)
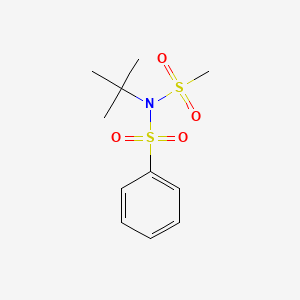
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(trifluoromethyl)-](/img/structure/B14230382.png)
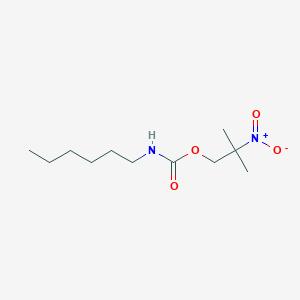
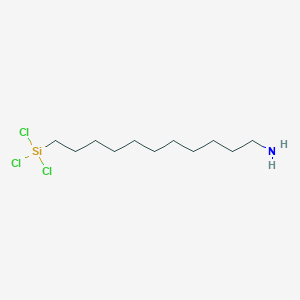
![(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine](/img/structure/B14230389.png)

